L-Phenylalanine, 3-bromo-, hydrochloride
Overview
Description
L-Phenylalanine, 3-bromo-, hydrochloride is a brominated derivative of the essential amino acid L-phenylalanine. This compound is characterized by the presence of a bromine atom at the third position of the phenyl ring and is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
L-Phenylalanine, 3-bromo-, hydrochloride, also known as (2S)-2-amino-3-(3-bromophenyl)propanoic acid hydrochloride, is a derivative of phenylalanine . Phenylalanine is an essential amino acid and a precursor of several important molecules in the body, including melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of this compound are likely to be the same enzymes and receptors that interact with phenylalanine and its metabolites.
Mode of Action
The antidepressant effects of l-phenylalanine are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are associated with antidepressant effects
Biochemical Pathways
As a derivative of phenylalanine, this compound is likely to be involved in the same biochemical pathways. Phenylalanine is a precursor in the synthesis of several important molecules, including melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These molecules play crucial roles in various physiological processes, including pigmentation, neurotransmission, and hormone regulation.
Pharmacokinetics
They are metabolized in the liver and excreted in the urine
Result of Action
For example, it may influence the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine, potentially affecting pigmentation, neurotransmission, and hormone regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, 3-bromo-, hydrochloride typically involves the bromination of L-phenylalanine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an aqueous or organic solvent, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanine, 3-bromo-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of L-phenylalanine or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
L-Phenylalanine, 3-bromo-, hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
L-Phenylalanine, 3-bromo-, hydrochloride can be compared with other brominated phenylalanine derivatives and similar amino acids. Some similar compounds include:
L-Phenylalanine, 4-bromo-, hydrochloride: Bromination at the fourth position of the phenyl ring.
L-Tyrosine, 3-bromo-, hydrochloride: Brominated derivative of L-tyrosine.
L-Phenylalanine, 3-chloro-, hydrochloride: Chlorinated derivative of L-phenylalanine.
Uniqueness: The unique position of the bromine atom in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications. Its reactivity and interaction with molecular targets can differ significantly from other similar compounds, highlighting its importance in scientific studies.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-bromophenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIBMCVLBZBLR-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718806 | |
Record name | 3-Bromo-L-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615535-65-4 | |
Record name | 3-Bromo-L-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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